molecular formula C14H18N2O3 B2809598 N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide CAS No. 1103515-28-1

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

Cat. No.: B2809598
CAS No.: 1103515-28-1
M. Wt: 262.309
InChI Key: JAQKZHXOEUIPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a synthetic organic compound designed for research and development purposes. This molecule features an indoline core, a saturated variant of the indole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules and its ability to interact with diverse biological targets . The structure incorporates a carboxamide group at the 2-position and a methoxyacetyl substituent on the indoline nitrogen, offering a potential point for further chemical modification and tuning of physicochemical properties. While specific biological data for this exact compound is not currently available in the scientific literature, scaffolds based on indole and indoline carboxamides have demonstrated significant research value across multiple fields. Structurally similar indole-2-carboxamide analogues have been extensively investigated as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for developing new antitubercular agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . Related indole-2-carboxylic acid derivatives have also been explored as novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the core scaffold chelates magnesium ions in the enzyme's active site . Furthermore, indole-2-carboxamides have been identified as an effective scaffold for designing new agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a target for antinociceptive and anti-inflammatory agents . The reactivity of the carboxamide and carbonyl groups also makes this class of compounds a versatile building block for further synthetic elaboration in organic chemistry . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening in various biological assays, particularly in infectious disease, neuropharmacology, and oncology research. It also serves as a valuable substrate for method development in synthetic chemistry. Intended Use and Disclaimer: This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQKZHXOEUIPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole-2-carboxamide class, characterized by the presence of an indole ring fused with a carboxamide group. The synthesis of this compound typically involves the acylation of indoline derivatives, followed by N-ethylation, resulting in a structure conducive to various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. The Minimum Inhibitory Concentration (MIC) for this compound has been reported at 0.32 μM , showcasing significant efficacy as an antitubercular agent. This activity is attributed to its ability to inhibit essential bacterial processes, making it a promising candidate for further development in treating tuberculosis.

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects against various cancer cell lines, particularly glioblastoma multiforme (GBM). In studies involving the KNS42 GBM cell line, it exhibited an IC50 value of 0.84 μM . This suggests that this compound can effectively inhibit tumor growth, warranting further investigation into its potential as an anticancer therapeutic.

3. EGFR Inhibition

This compound has also been evaluated for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer progression. The compound showed an IC50 value of 71 ± 0.6 nM , indicating strong inhibitory activity comparable to established EGFR inhibitors like erlotinib. This positions it as a potential candidate for targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : By targeting specific pathways in M. tuberculosis, the compound disrupts essential functions necessary for bacterial survival and replication.
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through mechanisms involving EGFR signaling pathways, thereby inhibiting tumor growth and proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound across different biological contexts:

Study FocusFindingsReference
Antitubercular ActivityMIC = 0.32 μM against M. tuberculosis
Antiproliferative ActivityIC50 = 0.84 μM against KNS42 GBM cells
EGFR InhibitionIC50 = 71 ± 0.6 nM

Scientific Research Applications

Anticancer Applications

Antiproliferative Activity Against Glioblastoma Multiforme
N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide has shown significant antiproliferative activity against pediatric brain tumor cells, specifically glioblastoma multiforme (GBM). In vitro studies demonstrated an IC50 value of 0.84 μM against the KNS42 GBM cell line, indicating effective inhibition of cell growth.

Cell Line IC50 Value (μM) Reference
KNS42 (GBM)0.84

Inhibition of Epidermal Growth Factor Receptor (EGFR)
The compound also exhibits high inhibitory activity against EGFR, a critical target in various cancers. The IC50 value for EGFR inhibition was found to be 71 ± 0.6 nM , comparable to the reference drug erlotinib.

Target IC50 Value (nM) Reference
EGFR71 ± 0.6

Antitubercular Activity

The compound has been evaluated for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain.

Pathogen MIC (μM) Reference
Mycobacterium tuberculosis0.32

Neuroprotective Properties

In neuropharmacology, this compound has been studied for its neuroprotective effects against neurotoxic agents in neuronal cell cultures. This suggests potential therapeutic benefits for neurodegenerative diseases.

Diabetes Management

The compound has been investigated for its role in managing diabetes, particularly its effects on blood glucose levels. Studies on diabetic animal models revealed improved glucose regulation and increased insulin sensitivity, indicating its utility in diabetes management.

Antiviral Activity

Research has also explored the compound's potential to inhibit HIV-1 replication. In vitro assays demonstrated promising inhibitory activity, suggesting it could serve as a component in antiretroviral therapy.

Cardiovascular Applications

The ability of this compound to inhibit the renin enzyme has implications for treating hypertension and related cardiovascular diseases. In vitro tests showed effective inhibition of renin activity, indicating potential therapeutic applications in cardiovascular health.

Additional Therapeutic Areas

The compound has been evaluated for various other applications:

  • Angiogenesis Inhibition: It showed promising results against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in anti-angiogenic cancer therapies.
  • Multi-target Kinase Inhibition: In silico docking studies indicated that the compound could act as a multi-target kinase inhibitor, broadening its potential applications in cancer treatment.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The synthesis of N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide likely involves multi-step functionalization of the indoline scaffold:

Indoline Ring Formation

Indoline precursors are typically synthesized via cyclization reactions. For example:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines forms the indoline core .
  • Hemetsberger-Knittel Indole Synthesis : Thermolytic cyclization of azidocinnamates yields indole intermediates, which can be reduced to indolines .

Functionalization at N1

The methoxyacetyl group is introduced via N-acylation :

  • Reagents : 2-Methoxyacetyl chloride reacts with the indoline nitrogen under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Yield : ~70–85% (based on analogous N-acylations of indoline-2-carboxamides) .

Carboxamide Formation at C2

The ethyl carboxamide is installed via amide coupling :

  • Method : EDCI/HOBt-mediated coupling of indoline-2-carboxylic acid with ethylamine .
  • Conditions : Dry DMF or acetonitrile, room temperature .

Hydrolysis and Degradation Reactions

The compound’s ester and amide bonds are susceptible to hydrolysis:

Reaction Conditions Products References
Methoxyacetyl Hydrolysis 1M HCl, reflux, 6h1-Hydroxyindoline-2-carboxamide + Glycolic acid
Amide Cleavage 6M NaOH, 100°C, 12hIndoline-2-carboxylic acid + Ethylamine

Mechanistic Insights :

  • Acidic hydrolysis of the methoxyacetyl group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
  • Alkaline amide cleavage involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Alkylation and Acylation at the Indoline Nitrogen

The secondary amine in indoline participates in further derivatization:

N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .
  • Outcome : Substitution of the methoxyacetyl group with alkyl chains (e.g., methyl, benzyl) .

N-Acylation

  • Reagents : Acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .
  • Yield : 60–75% for bulkier acyl groups .

Example :N Ethyl 1 2 methoxyacetyl indoline 2 carboxamideDMAP CH2Cl2AcCl Et3NN Ethyl 1 acetylindoline 2 carboxamide\text{N Ethyl 1 2 methoxyacetyl indoline 2 carboxamide}\xrightarrow[\text{DMAP CH}_2\text{Cl}_2]{\text{AcCl Et}_3\text{N}}\text{N Ethyl 1 acetylindoline 2 carboxamide}

Oxidation and Aromaticity Modulation

The indoline ring can undergo oxidation to form indole derivatives:

  • Oxidizing Agents : I₂/DMSO, DDQ, or MnO₂ .
  • Products : Indole-2-carboxamide analogs with restored aromaticity .

Key Data :

  • I₂/DMSO selectively oxidizes tetrahydroindole-diones to 4-hydroxyisatins .
  • MnO₂ in CHCl₃ achieves full aromatization with >90% efficiency .

Stability Under Pharmacological Conditions

Studies on related indoline-2-carboxamides reveal:

  • Plasma Stability : t₁/₂ > 8h in human plasma (pH 7.4, 37°C) .
  • CYP450 Metabolism : Demethylation of the methoxy group by CYP3A4/5 isoforms .

Toxicity and Byproduct Formation

  • Cytotoxicity : IC₅₀ > 50 μM in HEK293 cells (indicating low acute toxicity) .
  • Byproducts : N-Ethylamine and glyoxylic acid detected in metabolic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and synthetic differences between N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide and related compounds:

Compound Name Core Structure Substituents at Key Positions Synthesis Method Yield/Physical Properties Reference
This compound Indoline 1-(2-methoxyacetyl), N-ethyl Not explicitly described in evidence No direct data Target
(S)-N-((S)-1-phenylethyl)indoline-2-carboxamide (20) Indoline N-(1-phenylethyl) Samarium iodide-mediated coupling 70% yield; white solid
4-Methoxy-1H-indole-2-carboxamide Indole 4-methoxy HATU-mediated coupling with amines Purified via extraction/column chromatography
N-(Benzoylphenyl)-1H-indole-2-carboxamides Indole N-benzoylphenyl Sodium ethoxide-mediated coupling in DMF Structural confirmation via NMR/MS
Methyl 5-methoxy-1H-indole-2-carboxylate Indole 5-methoxy, methyl ester Acylation with acetyl chloride 69.3% yield; mp 187–189°C
Key Observations:
  • Substituent Effects : The 2-methoxyacetyl group introduces both electron-donating (methoxy) and polar (acetyl) functionalities, contrasting with simpler substituents like 4-methoxy or benzoylphenyl groups in indole analogues. This may influence solubility, metabolic stability, and target affinity .
  • Indole analogues often employ HATU or BOP coupling reagents, with yields ranging from 69% to 70% .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:
  • The methoxyacetyl group in the target compound likely enhances hydrophilicity compared to N-benzoylphenyl or methyl ester derivatives, which are more lipophilic .
  • Indoline derivatives generally exhibit greater stability under acidic conditions due to reduced aromaticity, whereas indole carboxamides may undergo oxidative degradation .
Pharmacological Data (Inferred):
  • Indole-2-carboxamides (e.g., N-benzoylphenyl derivatives) have been evaluated for CNS activity, though specific data for the target compound are unavailable .

Q & A

Q. What are the key synthetic routes for N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, and how are reaction conditions optimized?

The synthesis of indoline-2-carboxamide derivatives typically involves amide bond formation between an indoline-2-carboxylic acid precursor and an amine. For example, similar compounds are synthesized via coupling reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF, achieving yields up to 98% under mild conditions . Optimization focuses on solvent choice (e.g., dichloromethane for AlCl3-mediated reactions) and temperature control to minimize by-products, as seen in methods yielding 30–98% depending on substituent reactivity .

Q. How is the structural identity of this compound confirmed?

Q. How do structural modifications (e.g., methoxyacetyl vs. adamantyl groups) influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents like methoxyacetyl enhance solubility and target selectivity compared to hydrophobic groups (e.g., adamantyl). For example, methoxyacetyl-containing analogs show improved interaction with hydrophilic binding pockets in enzymes, whereas adamantyl groups favor lipid-rich environments . Modifications at the indoline nitrogen (e.g., ethyl vs. benzyl) further modulate pharmacokinetic properties, as evidenced by IC50 variations in receptor-binding assays .

Q. What analytical strategies resolve contradictions in synthetic yield data (e.g., 30% vs. 98% yields)?

Discrepancies in yields arise from competing side reactions (e.g., hydrolysis of acid chlorides) or steric hindrance. High-throughput screening and continuous flow reactors improve reproducibility for low-yield reactions (e.g., 30% in method B for N-(3-chlorobenzoyl) derivatives) by enhancing mixing and temperature control . Parallel monitoring via TLC and HPLC identifies intermediates, enabling real-time adjustments .

Q. What is the hypothesized mechanism of action for this compound?

The compound likely interacts with enzymatic or receptor targets via its carboxamide and methoxyacetyl groups. Similar indole-2-carboxamides act as allosteric modulators of CB1 receptors or inhibitors of mycobacterial enzymes, with binding affinity confirmed via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) . Molecular docking studies suggest the methoxyacetyl group hydrogen-bonds with catalytic residues, while the indoline core occupies hydrophobic pockets .

Q. How can derivatives be rationally designed to improve metabolic stability?

Strategies include:

  • Functional group replacement : Substituting methoxyacetyl with bioisosteres (e.g., tetrazole) to resist hydrolysis .
  • Side-chain optimization : Introducing polar groups (e.g., hydroxyl) to enhance water solubility without compromising target binding .
  • In silico modeling : Using DFT or molecular dynamics to predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Methodological Considerations

  • Synthetic Protocols : Prioritize method A (amide coupling) for high yields, reserving method B (acid chloride activation) for sterically unhindered substrates .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .
  • Biological Assays : Use orthogonal assays (e.g., SPR and ITC) to confirm target engagement and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.